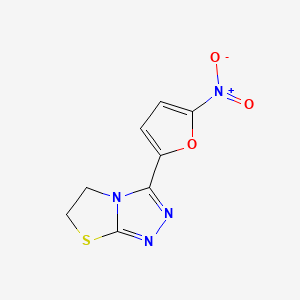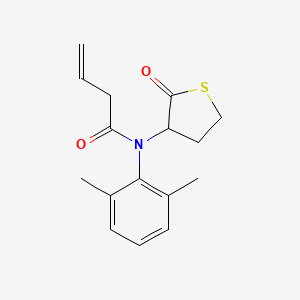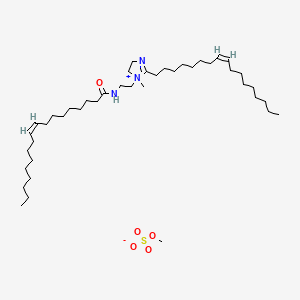![molecular formula C22H16N2O3 B14454683 Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- CAS No. 76244-49-0](/img/structure/B14454683.png)
Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- is an organic compound that features a quinazolinone moiety attached to a benzoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- typically involves the formation of the quinazolinone core followed by its attachment to a benzoic acid derivative. One common method includes the reaction of a Schiff base with mercaptoacetic acid to form the quinazolinone structure, which is then further reacted with benzoic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as reflux, vacuum filtration, and hot gravity filtration are often employed to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxybenzoic acids under specific conditions.
Reduction: Catalytic hydrogenation or reduction with metals in acid can reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are used.
Reduction: Hydrogen gas with a catalyst or reducing metals in acidic conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
Oxidation: Hydroxybenzoic acids.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with antimicrobial properties.
Quinazolinone derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
76244-49-0 |
|---|---|
Formule moléculaire |
C22H16N2O3 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-(2-benzyl-4-oxoquinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C22H16N2O3/c25-21-18-8-4-5-9-19(18)23-20(14-15-6-2-1-3-7-15)24(21)17-12-10-16(11-13-17)22(26)27/h1-13H,14H2,(H,26,27) |
Clé InChI |
YAEFNUUBWUDNOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)
![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)

![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)

![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)



![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)

